molecular formula C3H7NO2S B12416206 L-Cysteine-d2

L-Cysteine-d2

Cat. No.: B12416206
M. Wt: 123.17 g/mol
InChI Key: XUJNEKJLAYXESH-XFJCSJJYSA-N
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Description

L-Cysteine-d2: is a deuterium-labeled derivative of L-Cysteine, an amino acid that plays a crucial role in various biological processes. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. L-Cysteine itself is a conditionally essential amino acid, serving as a precursor for biologically active molecules such as hydrogen sulfide, glutathione, and taurine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine-d2 typically involves the deuteration of L-Cysteine. One common method is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) under specific conditions. This process can be catalyzed by various enzymes or chemical catalysts to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of L-Cysteine, including its deuterated form, often involves the hydrolysis of proteins extracted from animal sources such as feathers or pig hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . To mitigate these issues, biotechnological approaches, including fermentation using genetically engineered microorganisms, have been developed. These methods offer a more sustainable and environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-Cystine-d2, where two molecules of this compound are linked by a disulfide bond.

    Reduction: The disulfide bond in L-Cystine-d2 can be reduced back to this compound.

    Substitution: The thiol group in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.

    Substitution: Alkylating agents like iodoacetamide for thiol group modifications.

Major Products:

Scientific Research Applications

L-Cysteine-d2 has a wide range of applications in scientific research:

Mechanism of Action

L-Cysteine-d2 exerts its effects primarily through its role in redox reactions and as a precursor for various biologically active molecules. It participates in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. The thiol group in this compound can undergo redox reactions, contributing to its antioxidant properties. Additionally, this compound is involved in the synthesis of hydrogen sulfide, which acts as a signaling molecule in various physiological processes .

Comparison with Similar Compounds

    L-Cysteine: The non-deuterated form of L-Cysteine-d2, widely used in various biological and industrial applications.

    L-Cystine: The oxidized dimer form of L-Cysteine, linked by a disulfide bond.

    N-Acetylcysteine: A derivative of L-Cysteine used as a medication and dietary supplement.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and pharmacokinetic analyses. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, providing valuable insights into its behavior in biological systems .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

123.17 g/mol

IUPAC Name

(2R)-2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2

InChI Key

XUJNEKJLAYXESH-XFJCSJJYSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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